

Thermoelectric figure of merit of Bi₂Te₃ alloys

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: BISMUTH TELLURIDE

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An In-depth Technical Guide to the Thermoelectric Figure of Merit of Bi₂Te₃ Alloys

Introduction

Bismuth telluride (Bi₂Te₃) and its alloys are cornerstone materials in the field of thermoelectrics, particularly for applications near room temperature such as solid-state cooling (Peltier devices) and waste heat recovery.[1][2] The efficiency of a thermoelectric material is quantified by the dimensionless figure of merit, ZT. This guide provides a comprehensive technical overview of the factors governing the ZT of Bi₂Te₃ alloys, detailing the underlying physics, experimental methodologies, and strategies for performance enhancement.

The figure of merit is defined as:

$$ZT = (S^2\sigma T) / \kappa$$

where:

- S is the Seebeck coefficient (thermopower)
- σ is the electrical conductivity
- κ is the thermal conductivity
- T is the absolute temperature

Optimizing ZT presents a significant challenge due to the complex interdependencies of these parameters.[3][4] Typically, materials with high electrical conductivity also exhibit high thermal

conductivity via the electronic contribution (κ_e), as dictated by the Wiedemann-Franz law. The primary goal of materials engineering in this field is to decouple these properties, primarily by reducing the lattice contribution to thermal conductivity (κ_l) without adversely affecting the material's electronic properties, which are captured by the power factor ($PF = S^2\sigma$).

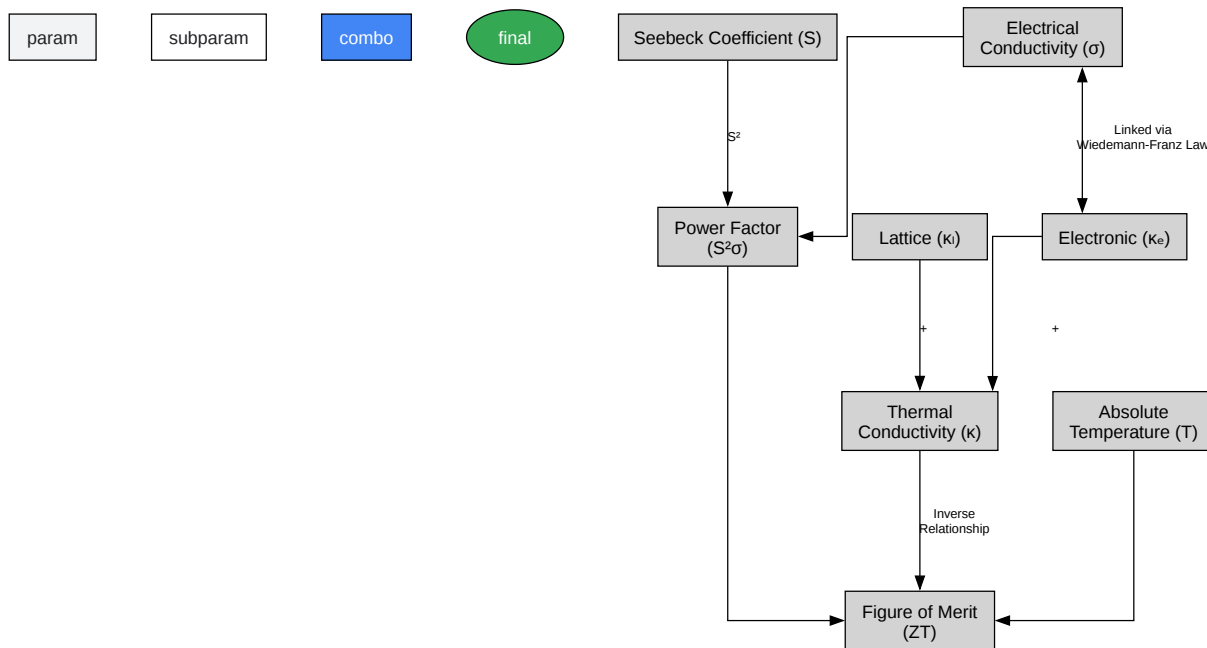
This document will explore both p-type alloys, commonly $(\text{Bi,Sb})_2\text{Te}_3$, and n-type alloys, typically $\text{Bi}_2(\text{Te,Se})_3$, summarizing key performance data, outlining experimental protocols for synthesis and characterization, and visualizing the critical relationships and workflows.

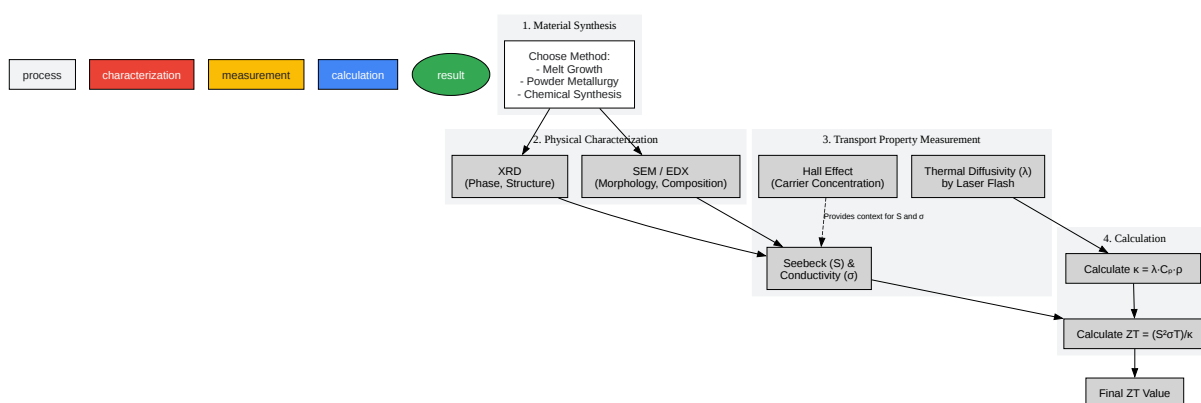
Core Thermoelectric Concepts in Bi_2Te_3

The high ZT in Bi_2Te_3 alloys stems from a favorable combination of a high power factor and low thermal conductivity.

- **Seebeck Coefficient (S):** This parameter measures the magnitude of the voltage generated in response to a temperature difference across the material. Bi_2Te_3 -based alloys can achieve high Seebeck coefficients, often in the range of 150-250 $\mu\text{V/K}$.[\[5\]](#)[\[6\]](#)
- **Electrical Conductivity (σ):** High electrical conductivity is necessary to minimize internal Joule heating losses and allow for significant current flow. Doping is used to optimize the carrier concentration to a level (typically $\sim 10^{19} \text{ cm}^{-3}$) that balances the competing effects on S and σ .[\[7\]](#)
- **Thermal Conductivity (κ):** This is the sum of electronic (κ_e) and lattice (κ_l) contributions ($\kappa = \kappa_e + \kappa_l$). The layered, rhombohedral crystal structure of Bi_2Te_3 inherently leads to low lattice thermal conductivity due to high atomic mass and anharmonicity.[\[8\]](#) Engineering efforts focus on further reducing κ_l by introducing phonon scattering centers.

The relationship between these parameters and the final ZT value is illustrated below.





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- To cite this document: BenchChem. [Thermoelectric figure of merit of Bi₂Te₃ alloys]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1143349#thermoelectric-figure-of-merit-of-bi2te3-alloys]

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